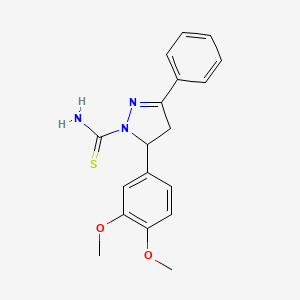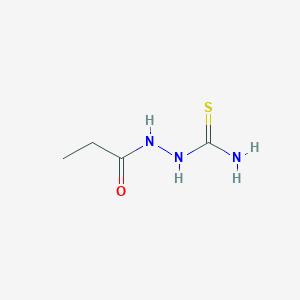
5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque est un composé organique avec une structure complexe qui comprend un groupe acide carboxylique, un groupe sulfamoyle et un groupe méthoxy attaché à un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que l’acide 2-méthoxybenzoïque et l’acide 5-bromopentanoïque.
Formation d’un intermédiaire : La première étape implique la formation d’un intermédiaire en faisant réagir l’acide 2-méthoxybenzoïque avec l’acide 5-bromopentanoïque en conditions basiques pour former l’acide 5-(5-bromopentyl)-2-méthoxybenzoïque.
Sulfamoylation : L’intermédiaire est ensuite mis à réagir avec la sulfamide en présence d’une base telle que l’hydrure de sodium pour introduire le groupe sulfamoyle, ce qui donne l’acide 5-(5-sulfamoylpentyl)-2-méthoxybenzoïque.
Carboxylation : Enfin, le composé subit une carboxylation en utilisant du dioxyde de carbone sous haute pression et température pour donner l’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des techniques telles que la synthèse en écoulement continu et l’utilisation de réacteurs automatisés pourraient être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé en un groupe hydroxyle en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le groupe acide carboxylique peut être réduit en un alcool en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe sulfamoyle peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Acide 5-(5-carboxy-pentylsulfamoyl)-2-hydroxy-benzoïque.
Réduction : Acide 5-(5-hydroxypentylsulfamoyl)-2-méthoxy-benzoïque.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, l’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent des modifications chimiques supplémentaires, ce qui en fait un composé précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des groupes sulfamoyle et méthoxy sur l’activité biologique. Il peut servir de composé modèle pour le développement de nouveaux médicaments présentant des caractéristiques structurales similaires.
Médecine
En chimie médicinale, l’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque pourrait être étudié pour ses propriétés thérapeutiques potentielles. Les composés comportant des groupes sulfamoyle ont été étudiés pour leurs activités anti-inflammatoires et antimicrobiennes.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une solubilité ou une stabilité accrue, en raison de ses groupes fonctionnels uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfamoyl and methoxy groups on biological activity. It may serve as a model compound for developing new drugs with similar structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with sulfamoyl groups have been investigated for their anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced solubility or stability, due to its unique functional groups.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs par l’intermédiaire de ses groupes acide carboxylique et sulfamoyle, inhibant ou activant potentiellement certaines voies. Le groupe méthoxy pourrait influencer son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(5-carboxy-pentylsulfamoyl)-benzoïque : Il manque le groupe méthoxy, ce qui peut affecter sa solubilité et sa réactivité.
Acide 5-(5-carboxy-pentylsulfamoyl)-2-hydroxy-benzoïque : Il contient un groupe hydroxyle au lieu d’un groupe méthoxy, ce qui pourrait modifier ses liaisons hydrogène et sa polarité.
Acide 5-(5-carboxy-pentylsulfamoyl)-2-chloro-benzoïque : Il contient un groupe chloro, ce qui peut augmenter sa réactivité envers les nucléophiles.
Unicité
L’acide 5-(5-carboxy-pentylsulfamoyl)-2-méthoxy-benzoïque est unique en raison de la présence à la fois d’un groupe méthoxy et d’un groupe sulfamoyle sur le cycle benzénique. Cette combinaison de groupes fonctionnels peut influencer sa réactivité chimique, sa solubilité et son activité biologique potentielle, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C14H19NO7S |
|---|---|
Poids moléculaire |
345.37 g/mol |
Nom IUPAC |
5-(5-carboxypentylsulfamoyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C14H19NO7S/c1-22-12-7-6-10(9-11(12)14(18)19)23(20,21)15-8-4-2-3-5-13(16)17/h6-7,9,15H,2-5,8H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
FTBSRFLZBDZZAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)
![Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-](/img/structure/B12125422.png)
![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
![2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)
![3-[2-(thiophen-2-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12125434.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)
![2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)


![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
![3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12125470.png)

